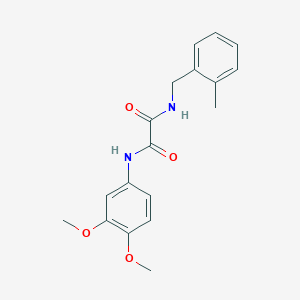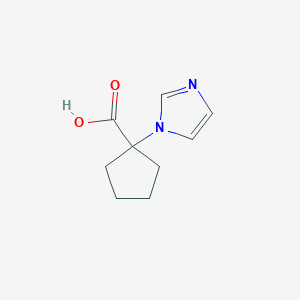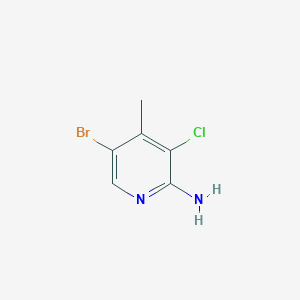![molecular formula C18H19N5O B2451451 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1203095-37-7](/img/structure/B2451451.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone, also known as BIPPE, is a novel compound that has gained significant attention in the field of medicinal chemistry. BIPPE is a small molecule that exhibits a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is not fully understood. However, it has been suggested that 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone exerts its biological activities by interacting with specific molecular targets in the cell. For example, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has also been shown to interact with the bacterial cell membrane, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has been shown to exhibit a range of biochemical and physiological effects. For example, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. Furthermore, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is its broad spectrum of biological activities, which makes it a promising candidate for drug development. Furthermore, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has been shown to exhibit low toxicity in animal models, suggesting that it may have a favorable safety profile. However, one of the limitations of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone. One area of interest is the development of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the elucidation of the molecular targets of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone, which may provide insights into its mechanism of action. Furthermore, the development of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone analogs with improved solubility and efficacy may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone involves the condensation reaction between 2-aminobenzimidazole and 4-(2-pyridyl)piperazine in the presence of acetic anhydride. The reaction proceeds under reflux conditions in a solvent mixture of acetic acid and acetic anhydride. The product is then purified by recrystallization from ethanol to obtain pure 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone.
Applications De Recherche Scientifique
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has been extensively studied for its biological activities and therapeutic potential. It has been shown to exhibit antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has also been demonstrated to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(13-23-14-20-15-5-1-2-6-16(15)23)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVURGPCMGLBNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((2,6-dichlorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2451369.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-fluorophenyl)propanoic acid](/img/structure/B2451370.png)
![N-(3-ethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![2-{[(2-Bromophenyl)methyl]amino}acetic acid](/img/structure/B2451373.png)


![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2451377.png)
![4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2451378.png)
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2451380.png)

![N-[1-(4-fluorophenyl)ethyl]-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2451383.png)
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(naphthalen-1-yl)methanone](/img/structure/B2451386.png)
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2451390.png)
